(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of amino acids and is characterized by its unique structure, which incorporates an indole ring substituted with a fluoroethoxy group. This compound is primarily studied for its potential applications in pharmacology and biochemistry, particularly in the context of neurotransmitter systems.
This compound can be classified as an indolyl carboxylic acid and is a derivative of tryptophan, an essential amino acid. It features a chiral center, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 251.25 g/mol. The compound is also recognized in various databases, including DrugBank and PubChem, under unique identifiers that facilitate its study and application in scientific research .
The synthesis of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalyst use, are critical for optimizing yield and purity during synthesis.
The molecular structure of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid can be represented using various structural formulas:
N[C@@H](CC1=CNC2=CC=CC(N)=C12)C(O)=O
InChI=1S/C13H14FNO3/c14-10-8-11(15)9(16)6-7(10)4-5-12(13(17)18)18/h4-8,15H,1-3,9H2,(H,17,18)/t9-/m0/s1
The compound exhibits chirality at the alpha carbon adjacent to the carboxylic acid group, which is crucial for its biological function.
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid participates in various chemical reactions typical for amino acids:
These reactions are significant for understanding the compound's reactivity and potential applications in drug design and synthesis.
The mechanism of action for (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid primarily involves its interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at specific receptors, influencing neurotransmission pathways related to mood regulation and cognitive function.
Research indicates that compounds with similar structures can modulate serotonin receptors, suggesting that (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid could have therapeutic potential in treating mood disorders or neurological conditions.
The physical and chemical properties of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid are essential for its application in research:
Property | Value |
---|---|
Appearance | White crystalline solid |
Storage Temperature | 4°C |
pH | Neutral |
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4